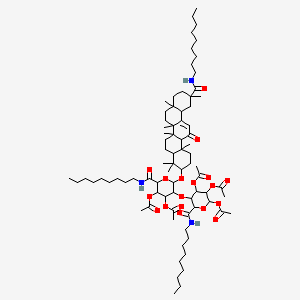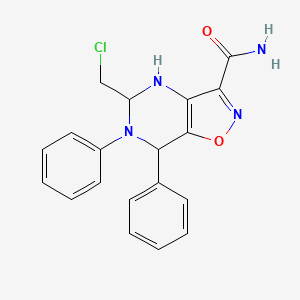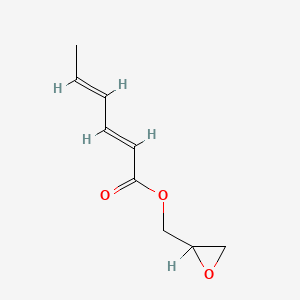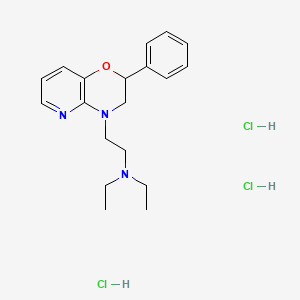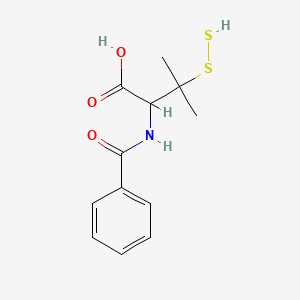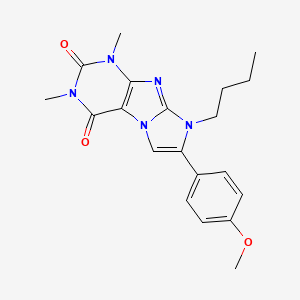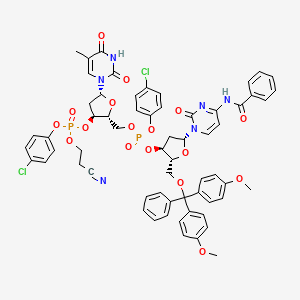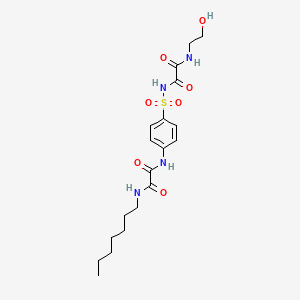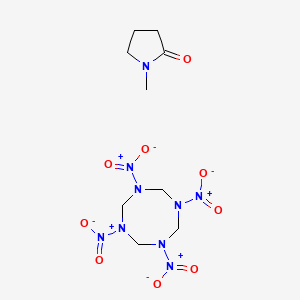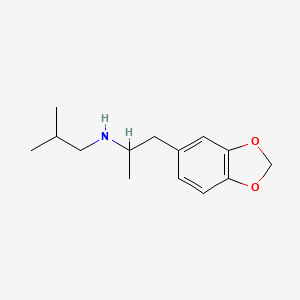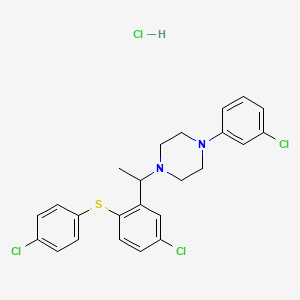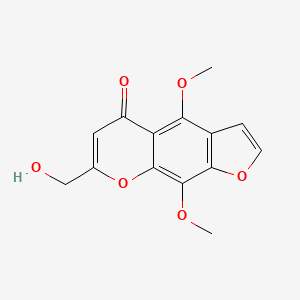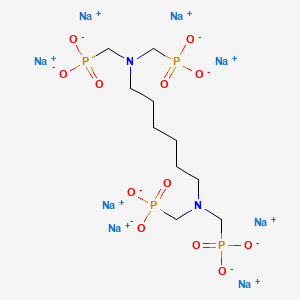![molecular formula C42H44Br4N2O8S B12746537 4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 161908-09-4](/img/structure/B12746537.png)
4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-amino-, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial applications. It is a polymer formed through the reaction of benzenesulfonamide, 4-amino-, with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane).
Métodos De Preparación
The synthesis of this polymer involves a series of polymerization reactions. The primary synthetic route includes the reaction of benzenesulfonamide, 4-amino-, with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane). The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the polymerization process. Industrial production methods often employ large-scale reactors to ensure consistent quality and yield of the polymer .
Análisis De Reacciones Químicas
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others, altering its chemical and physical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This polymer has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in different applications. The pathways involved include polymerization and cross-linking reactions, which enhance the polymer’s stability and functionality .
Comparación Con Compuestos Similares
Compared to other similar compounds, this polymer stands out due to its unique combination of benzenesulfonamide, 4-amino-, 4,4’-(1-methylethylidene)bis(2,6-dibromophenol), and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane). Similar compounds include:
Benzenesulfonamide, 4-amino-, polymer with (chloromethyl)oxirane: This compound has similar properties but differs in its specific chemical structure.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another related polymer with distinct applications and properties.
This polymer’s uniqueness lies in its specific combination of monomers, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
161908-09-4 |
|---|---|
Fórmula molecular |
C42H44Br4N2O8S |
Peso molecular |
1056.5 g/mol |
Nombre IUPAC |
4-aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C15H12Br4O2.C6H8N2O2S/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-5-1-3-6(4-2-5)11(8,9)10/h3-10,19-20H,11-14H2,1-2H3;3-6,20-21H,1-2H3;1-4H,7H2,(H2,8,9,10) |
Clave InChI |
ASSLWXWRUXZIOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=CC(=CC=C1N)S(=O)(=O)N |
Números CAS relacionados |
161908-09-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


